

A Technical Guide to the Function of Sedoheptulose 7-Phosphate in Cellular Metabolism

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sedoheptulose, 7-phosphate*

Cat. No.: *B1216600*

[Get Quote](#)

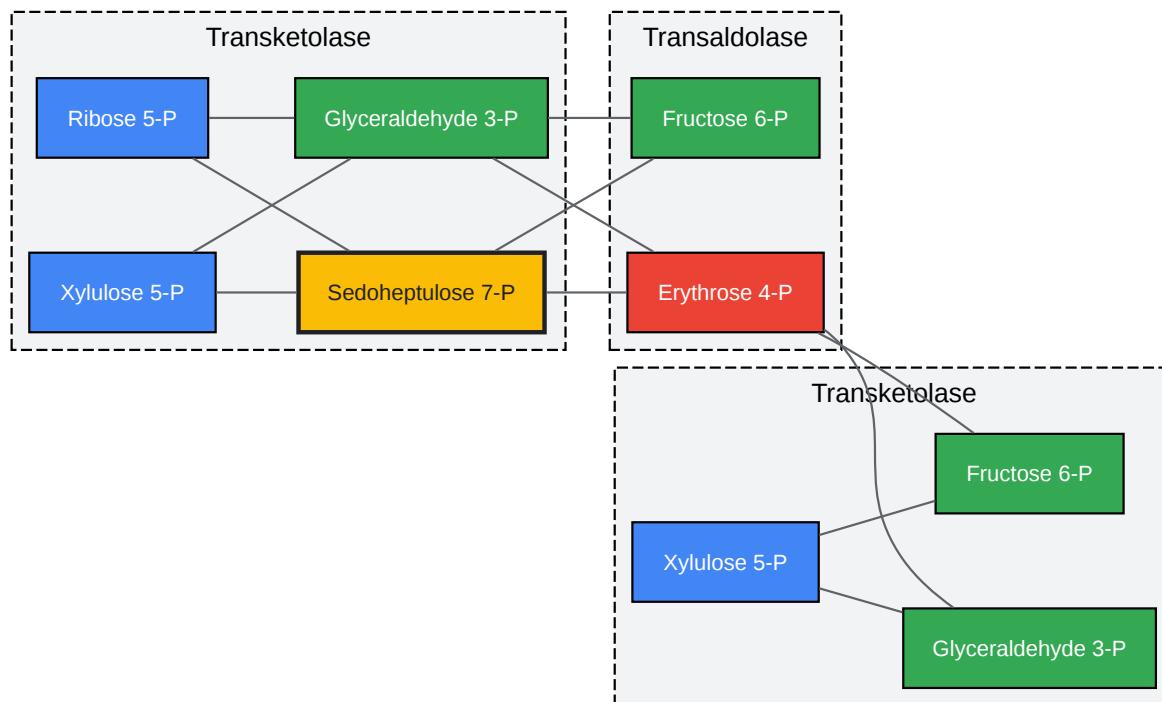
Authored for: Researchers, Scientists, and Drug Development Professionals

December 22, 2025

Abstract

Sedoheptulose 7-phosphate (S7P) is a crucial seven-carbon sugar phosphate that serves as a central intermediate in cellular metabolism. Positioned at the crossroads of the pentose phosphate pathway (PPP) and glycolysis, S7P plays a fundamental role in carbon homeostasis, the synthesis of biosynthetic precursors, and the cellular response to oxidative stress.^{[1][2]} Its metabolism is tightly regulated by a set of key enzymes, and dysregulation of its levels is implicated in various disease states, including cancer and inherited metabolic disorders. This technical guide provides an in-depth examination of the functions of S7P, presenting quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers and drug development professionals.

Core Metabolic Roles of Sedoheptulose 7-Phosphate


S7P is most prominently recognized for its essential role in the non-oxidative branch of the pentose phosphate pathway and the Calvin cycle in photosynthetic organisms.

The Pentose Phosphate Pathway (PPP)

The PPP is a metabolic pathway that runs parallel to glycolysis, with a primary anabolic role.^[3] S7P is a key intermediate in the non-oxidative phase of the PPP, which is responsible for the interconversion of sugar phosphates.^[4] The two principal reactions involving S7P in this pathway are:

- Formation of S7P: The enzyme transketolase (EC 2.2.1.1), which requires thiamine diphosphate (TPP) as a cofactor, catalyzes the transfer of a two-carbon ketol unit from xylulose 5-phosphate (X5P) to ribose 5-phosphate (R5P).^[5] This reversible reaction yields S7P and glyceraldehyde 3-phosphate (G3P).^{[3][5]}
- Consumption of S7P: The enzyme transaldolase (EC 2.2.1.2) catalyzes the transfer of a three-carbon dihydroxyacetone moiety from S7P to G3P.^[6] This reaction produces erythrose 4-phosphate (E4P), a precursor for aromatic amino acid synthesis, and the glycolytic intermediate fructose 6-phosphate (F6P).^[7]

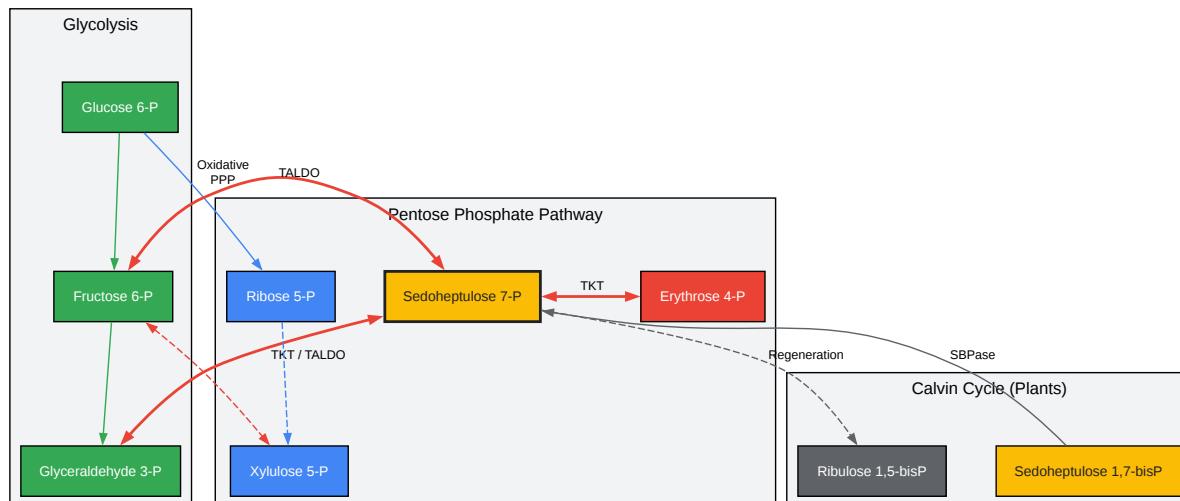
Through these reactions, S7P facilitates the conversion of five-carbon sugars back into six- and three-carbon glycolytic intermediates, thus providing a critical link between these two major pathways.^[5]

[Click to download full resolution via product page](#)

Fig. 1: Central role of S7P in the non-oxidative Pentose Phosphate Pathway.

The Calvin Cycle

In photosynthetic organisms, S7P is an integral component of the Calvin-Benson-Bassham (CBB) cycle, the pathway responsible for carbon fixation.^[8] In the regenerative phase of the cycle, S7P is formed from the condensation of erythrose 4-phosphate and dihydroxyacetone phosphate (DHAP). It is then dephosphorylated from sedoheptulose 1,7-bisphosphate (SBP) by the enzyme sedoheptulose-1,7-bisphosphatase (SBPase, EC 3.1.3.37).^{[8][9][10]} SBPase is a key regulatory enzyme in the cycle, and its activity significantly impacts the overall rate of photosynthetic carbon fixation.^[8] The resulting S7P is then used by transketolase to regenerate ribulose-5-phosphate, the acceptor molecule for CO₂.


Link to Secondary Metabolism

S7P serves as a branch-point metabolite, linking primary metabolism to the biosynthesis of a diverse array of secondary metabolites. A family of enzymes known as sedoheptulose 7-phosphate cyclases (SH7PCs) utilize S7P to generate various cyclic compounds.[\[11\]](#) These products are precursors to important natural products, including antidiabetic drugs, crop protectants, and natural sunscreen compounds like mycosporine-like amino acids.[\[11\]](#)

Enzymatic Regulation of S7P Homeostasis

The intracellular concentration of S7P is governed by the activity of four key enzymes.

- Transketolase (TKT): Catalyzes the reversible two-carbon transfer, both producing S7P from R5P and X5P and consuming it with E4P.[\[5\]](#)
- Transaldolase (TALDO): Catalyzes the reversible three-carbon transfer, consuming S7P and G3P to produce F6P and E4P.[\[6\]](#)[\[7\]](#)
- Sedoheptulokinase (SHPK): Recently identified, this enzyme provides an alternative entry point into the PPP by phosphorylating free sedoheptulose to S7P.[\[2\]](#)[\[12\]](#) This allows cells to utilize dietary sedoheptulose or salvage it from other pathways, thereby modulating carbon flux at the interface of glycolysis and the PPP.[\[2\]](#)[\[13\]](#)
- Sedoheptulose-1,7-bisphosphatase (SBPase): Primarily in photosynthetic organisms, this enzyme irreversibly dephosphorylates SBP to S7P, playing a crucial role in the Calvin cycle.[\[8\]](#)[\[10\]](#)

[Click to download full resolution via product page](#)

Fig. 2: S7P as a central hub connecting major metabolic pathways.

Quantitative Metabolic Data

The concentration and flux of S7P and related metabolites are critical indicators of metabolic state.

Table 1: Intracellular Concentrations of Sedoheptulose 7-Phosphate

Cell Type / Condition	Metabolite	Concentration / Level	Reference
E. coli (Wild-Type)	S7P	~0.1 mM	[14]
E. coli (Δ tktAB Δ zwf)	S7P	~3.0 mM	[14]
Human Bloodspots (Control)	S7P	0.49 - 3.33 μ mol/L	[15]
Human Bloodspots (TALDO Deficient)	S7P	5.19 - 5.43 μ mol/L	[15]
Human Fibroblasts (Control)	S7P	0.31 - 1.14 μ mol/mg protein	[15]

| Human Fibroblasts (TALDO Deficient) | S7P | 7.43 - 26.46 μ mol/mg protein | [\[15\]](#) |

Table 2: Kinetic Parameters of S7P-Metabolizing Enzymes

Enzyme	Organism/Source	Substrate	Apparent Km	Specificity Constant (kcat/Km)	Reference
Sedoheptulokinase (SHPK)	Control Cells	Sedoheptulose	0.06 mM	Not Reported	[15]

| Sedoheptulose-1,7-bisphosphatase | Spinach Chloroplast | Sedoheptulose 1,7-bisphosphate | Not Reported | 1.62×10^6 M⁻¹s⁻¹ | [\[16\]](#)[\[17\]](#) |

Table 3: Pentose Phosphate Pathway Flux Data

Organism / Cell Type	Flux Measured	Value (Relative to Glucose Uptake)	Significance	Reference
General Mammalian Cells	Glucose entering Oxidative PPP	15 ± 2 %	Represents the typical portion of glucose diverted to produce NADPH and pentoses.	[18]

| Hepatocytes (Rat) | Net flux through non-oxidative PPP | Small | Despite low net flux, the bidirectional (exchange) fluxes are large, indicating a dynamic equilibrium. | [19] |

Role in Disease and Drug Development

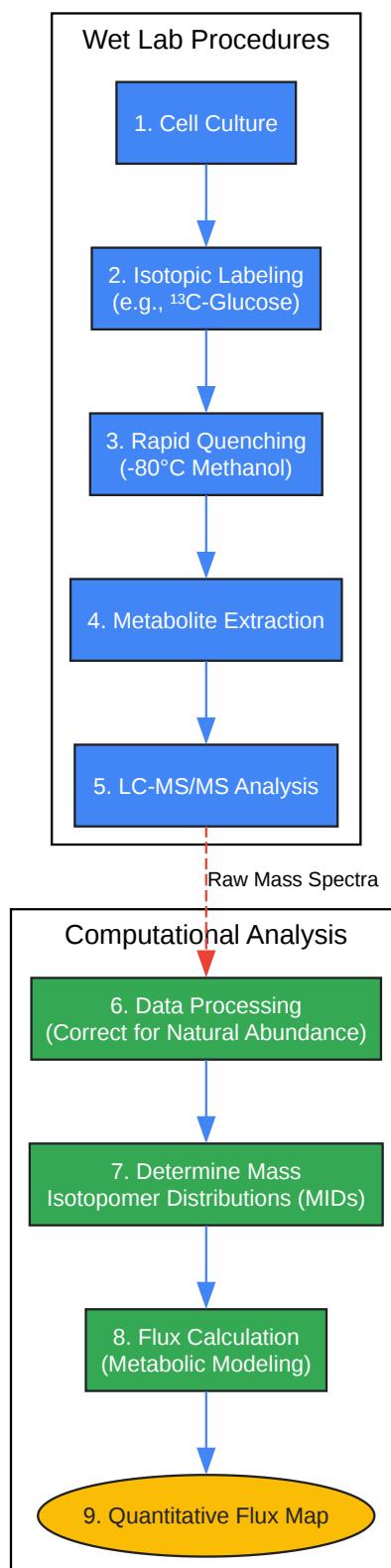
Alterations in S7P metabolism are increasingly recognized as hallmarks of disease, presenting opportunities for therapeutic intervention.

- **Cancer Metabolism:** Many cancer cells exhibit an upregulated PPP to meet the high demand for NADPH (for antioxidant defense and reductive biosynthesis) and ribose 5-phosphate (for nucleotide synthesis).[20] This increased flux necessitates dynamic regulation of S7P levels. Targeting enzymes like transketolase or transaldolase could disrupt this metabolic adaptation, representing a potential anti-cancer strategy.
- **Oxidative Stress:** The PPP is a primary defense against oxidative stress.[20] Under high oxidative load, flux is rerouted through the PPP to generate NADPH. Studies in hepatoma cells have shown that exposure to oxidative stress leads to the accumulation of S7P's precursor, sedoheptulose 1,7-bisphosphate, indicating an activation of the PPP.[21][22]
- **Inherited Metabolic Disorders:**
 - **Transaldolase Deficiency (TALDO-D):** A rare autosomal recessive disorder characterized by an accumulation of sedoheptulose 7-phosphate and other polyols.[15]

- Sedoheptulokinase Deficiency (SHPK-D): A rare disorder caused by mutations in the SHPK (also known as CARKL) gene.[13][23] It is characterized by a significant elevation of sedoheptulose and erythritol in the urine.[23] Fibroblasts from patients show a drastically reduced ability to phosphorylate sedoheptulose to S7P.[13]

Experimental Protocols

Protocol: Quantifying PPP Flux using ^{13}C -Metabolic Flux Analysis (MFA)


^{13}C -MFA is a powerful technique to quantify the *in vivo* rates (fluxes) of metabolic reactions, providing a dynamic view of cellular metabolism.[20][24]

Objective: To determine the relative flux of carbon through the oxidative and non-oxidative branches of the PPP.

Methodology:

- Isotopic Labeling:
 - Culture cells in a defined medium.
 - Replace the medium with one containing a ^{13}C -labeled glucose tracer (e.g., [1,2- $^{13}\text{C}_2$]glucose or [U- $^{13}\text{C}_6$]glucose).
 - Incubate cells for a duration sufficient to achieve isotopic steady state, where the labeling patterns of intracellular metabolites become constant.
- Metabolism Quenching:
 - Rapidly halt all enzymatic activity to preserve the *in vivo* metabolic state.
 - A common method is to aspirate the medium and immediately add a cold (-80°C) quenching solution, such as 80% methanol.
- Metabolite Extraction:
 - Scrape the cells in the cold quenching solution.

- Perform a polar metabolite extraction using a solvent system (e.g., methanol/chloroform/water).
- Separate the polar phase containing sugar phosphates and other central metabolites.
- Dry the polar extract, for example, under a vacuum.
- Sample Analysis (LC-MS/MS):
 - Reconstitute the dried metabolite extract in a suitable solvent.
 - Analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
 - The LC separates the metabolites, and the MS detects the mass-to-charge ratio of the metabolites and their fragments. This allows for the determination of mass isotopomer distributions (MIDs)—the relative abundance of a metabolite with different numbers of ¹³C atoms.[25]
- Data Analysis and Flux Calculation:
 - Correct the raw MID data for the natural abundance of ¹³C.
 - Input the corrected MIDs into a computational metabolic model.
 - Use specialized software (e.g., INCA, Metran) to solve a system of algebraic equations that relate the measured MIDs to the unknown intracellular fluxes. The software performs an iterative fitting process to find the flux distribution that best explains the experimental labeling data.

[Click to download full resolution via product page](#)

Fig. 3: Experimental workflow for ^{13}C -Metabolic Flux Analysis (MFA).

Protocol: Enzymatic Determination of S7P

This protocol is based on the principle that transaldolase can use S7P and G3P to produce F6P and E4P. The subsequent conversion of F6P can be coupled to the oxidation or reduction of a nicotinamide nucleotide (NADH or NADPH), which can be measured spectrophotometrically.

Objective: To quantify the concentration of S7P in a biological sample.

Materials:

- Biological extract (e.g., deproteinized cell lysate)
- Reaction Buffer (e.g., Triethanolamine buffer, pH 7.6)
- Glyceraldehyde 3-phosphate (G3P)
- Transaldolase (TALDO)
- Phosphogluose Isomerase (PGI)
- Glucose-6-phosphate Dehydrogenase (G6PDH)
- NADP⁺
- Spectrophotometer capable of measuring absorbance at 340 nm

Methodology:

- **Sample Preparation:** Prepare a protein-free supernatant from the tissue or cell sample, for instance, by perchloric acid extraction followed by neutralization with potassium carbonate.
- **Reaction Setup:** In a quartz cuvette, combine the reaction buffer, NADP⁺, and the sample extract.
- **Blank Measurement:** Measure the initial absorbance at 340 nm (A1).
- **Initiation of Coupling Reactions:** Add the auxiliary enzymes PGI and G6PDH, along with the substrate G3P. Any endogenous F6P or G6P in the sample will be consumed, leading to a

stable baseline absorbance.

- Initiation of S7P Reaction: Start the specific reaction by adding a defined amount of transaldolase to the cuvette. The following cascade occurs:
 - S7P + G3P --TALDO--> F6P + E4P
 - F6P <--PGI--> G6P
 - G6P + NADP+ --G6PDH--> 6-Phosphogluconate + NADPH + H+
- Final Measurement: Monitor the increase in absorbance at 340 nm until the reaction is complete and the absorbance is stable (A2). The increase in absorbance ($\Delta A = A2 - A1$) is due to the formation of NADPH.
- Calculation: The concentration of S7P in the sample is directly proportional to the change in absorbance. It can be calculated using the Beer-Lambert law and the known molar extinction coefficient of NADPH at 340 nm (6.22 L·mmol⁻¹·cm⁻¹).

Conclusion

Sedoheptulose 7-phosphate is far more than a simple metabolic intermediate; it is a critical regulatory hub that integrates carbon flux between the core pathways of glycolysis and the pentose phosphate pathway. Its roles extend from central carbon metabolism in all domains of life to specialized functions in photosynthesis and the biosynthesis of valuable natural products. The growing understanding of S7P's involvement in cancer metabolism and rare genetic diseases highlights the enzymes that regulate its concentration as promising targets for future therapeutic strategies. The continued application of advanced analytical techniques like metabolic flux analysis will further elucidate the dynamic role of this pivotal metabolite in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Sedoheptulose kinase regulates cellular carbohydrate metabolism by sedoheptulose 7-phosphate supply - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. Sedoheptulose 7-phosphate - Wikipedia [en.wikipedia.org]
- 5. Transketolase - Wikipedia [en.wikipedia.org]
- 6. Transaldolase - Wikipedia [en.wikipedia.org]
- 7. Transaldolase - Creative Enzymes [creative-enzymes.com]
- 8. Sedoheptulose-bisphosphatase - Wikipedia [en.wikipedia.org]
- 9. Structure of the Calvin-Benson-Bassham sedoheptulose-1,7-bisphosphatase from the model microalga Chlamydomonas reinhardtii | eLife [elifesciences.org]
- 10. Structure of the Calvin-Benson-Bassham sedoheptulose-1,7-bisphosphatase from the model microalga Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Sedoheptulose 7-phosphate Cyclases and Their Emerging Roles in Biology and Ecology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sedoheptulokinase - Wikipedia [en.wikipedia.org]
- 13. First two unrelated cases of isolated sedoheptulokinase deficiency: A benign disorder? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pH and kinetic studies of chloroplast sedoheptulose-1,7-bisphosphatase from spinach (*Spinacia oleracea*) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. portlandpress.com [portlandpress.com]
- 20. benchchem.com [benchchem.com]
- 21. Sedoheptulose-1,7-bisphosphate Accumulation and Metabolic Anomalies in Hepatoma Cells Exposed to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Sedoheptulose-1,7-bisphosphate Accumulation and Metabolic Anomalies in Hepatoma Cells Exposed to Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Sedoheptulokinase deficiency due to a 57-kb deletion in cystinosis patients causes urinary accumulation of sedoheptulose: elucidation of the CARKL gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 25. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Technical Guide to the Function of Sedoheptulose 7-Phosphate in Cellular Metabolism]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1216600#function-of-sedoheptulose-7-phosphate-in-cellular-metabolism>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com